2-Methyl-5H-dibenzazepine
Overview
Description
2-Methyl-5H-dibenzazepine is a chemical compound with the molecular formula C15H13N.
Mechanism of Action
Target of Action
It is known that this compound is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . Iminostilbene is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Mode of Action
As an intermediate in the synthesis of anticonvulsant drugs, it may interact with its targets to modulate neuronal activity and reduce the occurrence of seizures .
Biochemical Pathways
Given its role in the synthesis of anticonvulsant drugs, it may be involved in modulating the activity of ion channels or neurotransmitter systems in the brain .
Pharmacokinetics
Its solubility in ethyl acetate suggests that it may have good bioavailability .
Result of Action
As an intermediate in the synthesis of anticonvulsant drugs, it may contribute to the reduction of neuronal excitability and the prevention of seizures .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H-dibenzazepine typically involves the cyclization of appropriate precursors. One common method includes the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner . This reaction is crucial as it avoids over-addition products and facilitates the formation of the desired azepine ring structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5H-dibenzazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Methyl-5H-dibenzazepine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of anticonvulsant drugs.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: Another dibenzazepine derivative used as an anticonvulsant.
Oxcarbazepine: A related compound with similar therapeutic uses.
Depramine: A tricyclic antidepressant with a dibenzazepine structure.
Uniqueness
2-Methyl-5H-dibenzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position influences its reactivity and interaction with biological targets, differentiating it from other dibenzazepine derivatives .
Properties
IUPAC Name |
3-methyl-11H-benzo[b][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHZSHJGMSCTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500460 | |
Record name | 2-Methyl-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70401-31-9 | |
Record name | 2-Methyl-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5H-dibenz(b,f)azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 2-Methyl-5H-dibenz[b,f]azepine synthesized?
A1: 2-Methyl-5H-dibenz[b,f]azepine (2-MCBZ) was specifically synthesized to serve as an internal standard for chromatographic assays of the antiepileptic drug carbamazepine (CBZ) []. This means that 2-MCBZ is chemically similar to CBZ and can be used to improve the accuracy and reliability of measurements of CBZ levels in biological samples.
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